
Acenaphthene-5-boronic acid
Overview
Description
Acenaphthene-5-boronic acid (CAS: 183158-33-0) is a fused bicyclic boronic acid derivative with the molecular formula C₁₂H₁₁BO₂ (molecular weight: 198.03 g/mol). It is synthesized via lithiation of 5-bromoacenaphthene followed by reaction with trimethyl borate (B(OMe)₃) and hydrolysis, yielding 77% under optimized conditions . This compound has garnered attention for its utility in Suzuki-Miyaura cross-coupling reactions, particularly in constructing angularly fused polycyclic aromatic hydrocarbons (PAHs) such as benzo[c]phenanthrene derivatives .
Experimental and theoretical studies, including FT-IR, FT-Raman, NMR, and UV spectroscopy, have elucidated its conformational stability, electronic properties, and nonlinear optical (NLO) behavior. Density functional theory (DFT) analyses confirm its planar geometry and intramolecular charge transfer characteristics, which contribute to its reactivity in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acenaphthene-5-boronic acid can be synthesized through several methods. One common approach involves the borylation of acenaphthene derivatives. For instance, acenaphthene can be converted to this compound via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of boronic acid synthesis apply. Industrial production typically involves large-scale borylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Acenaphthene-5-boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.
Oxidation: Boronic acids can be oxidized to form corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or phenols.
Substitution: Various substituted acenaphthene derivatives.
Scientific Research Applications
Anticancer Activity
Boronic acids have been extensively studied for their potential as anticancer agents. Acenaphthene-5-boronic acid has shown promise in inhibiting proteasome activity, which is crucial for cancer cell survival. For instance, it has been reported that boronic acid derivatives can halt cell cycle progression at the G2/M phase, leading to growth inhibition in cancer cells .
Table 1: Anticancer Activity of Boronic Acid Derivatives
Compound Name | Target Cancer Type | IC50 (nM) | Mechanism of Action |
---|---|---|---|
Bortezomib | Multiple Myeloma | 7.05 | Proteasome inhibition |
This compound | Various | TBD | Proteasome inhibition (potential) |
Enzyme Inhibition
AN-5-BA has been utilized as a scaffold for designing enzyme inhibitors. Its ability to bind to active sites of enzymes via the boronic acid moiety enhances selectivity and potency. For example, modifications of AN-5-BA have led to improved inhibitors of autotaxin, a target in cancer therapy .
Sensing Applications
Boronic acids are known for their ability to selectively bind diols and sugars, making them excellent candidates for sensor development. AN-5-BA's interactions with carbohydrates have been exploited in the design of biosensors for detecting glucose and other saccharides . This property stems from its ability to form stable boronate esters with diols.
Table 2: Sensing Applications of Boronic Acids
Application | Target Analyte | Detection Method | Reference |
---|---|---|---|
Glucose Sensor | Glucose | Capillary electrophoresis | |
Bacterial Detection | Gram-positive bacteria | Laser-induced fluorescence |
Gel Formation and Rheological Properties
Recent studies have highlighted the role of boronic acids in enhancing the properties of low molecular weight gels (LMWGs). This compound has been shown to improve the mechanical and photophysical properties of these gels, making them suitable for various applications including drug delivery systems .
Cellular Delivery Systems
A notable application of AN-5-BA involves its use as a component in cellular delivery systems. By modifying therapeutic agents with boronic acids, researchers have improved cellular uptake due to enhanced binding affinity to glycan receptors on cell surfaces . For instance, boronated RNase A demonstrated increased cellular delivery efficiency compared to its non-boronated counterpart.
Biofilm Inhibition
Another study demonstrated that compounds based on AN-5-BA could inhibit biofilm formation by Pseudomonas aeruginosa, a common pathogen in nosocomial infections. This application highlights the potential of boronic acids in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of acenaphthene-5-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group facilitates the transfer of the organic group to the palladium catalyst, making the reaction highly efficient .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
- Structural Rigidity: Acenaphthene-5-boronic acid’s fused bicyclic system enhances steric hindrance and electronic conjugation compared to monocyclic analogs like 4-methyl-1-naphthaleneboronic acid.
- Synthetic Efficiency : While 4-methyl-1-naphthaleneboronic acid achieves higher yields (89%), this compound’s unique structure justifies its use in specialized PAH syntheses .
- Heterocyclic Analogs : 2-Thienylboronic acid and 4-pyridineboronic acid exhibit distinct electronic properties due to sulfur and nitrogen heteroatoms, making them suitable for applications like carbohydrate sensing or drug design .
Spectroscopic and Electronic Properties
- This compound displays a strong UV absorption peak at ~290 nm, attributed to π→π* transitions in the conjugated aromatic system. Its FT-IR spectrum shows characteristic B–O stretching at 1340 cm⁻¹ and C–B vibrations at 680 cm⁻¹ .
- 4-Methyl-1-naphthaleneboronic acid exhibits similar UV absorption but with a redshift (~305 nm) due to extended conjugation in the naphthalene system. Its B–O stretching frequency is slightly lower (1325 cm⁻¹), suggesting weaker boron-oxygen bonding .
- 2-Thienylboronic acid shows a distinct FT-Raman band at 1550 cm⁻¹, corresponding to thiophene ring vibrations, absent in acenaphthene derivatives .
Biological Activity
Acenaphthene-5-boronic acid (AN-5-BA) is a boronic acid derivative with significant potential in medicinal chemistry, particularly due to its unique structural properties and reactivity. This article explores its biological activity, focusing on its applications in organic synthesis, potential therapeutic effects, and the underlying mechanisms.
Chemical Structure and Properties
This compound has the molecular formula CHBO and a molecular weight of approximately 198.03 g/mol. Its structure features a fused ring system that enhances stability and reactivity compared to simpler boronic acids. The compound is characterized by the presence of a boronic acid functional group attached to the acenaphthene framework, which allows for participation in various chemical reactions, including cross-coupling reactions like the Suzuki-Miyaura coupling .
Synthesis and Reactivity
AN-5-BA can be synthesized through multiple methods, including direct boronation of acenaphthene derivatives. Its ability to form stable complexes with Lewis bases makes it valuable in synthetic organic chemistry. The compound participates in condensation reactions and can be converted into other derivatives such as boronate esters, further expanding its utility .
Anticancer Properties
Research indicates that certain boron-containing compounds exhibit anticancer activity by targeting pathways involved in tumor growth and metastasis. AN-5-BA has shown promise in this area, with studies suggesting that it may interfere with cancer cell proliferation through various mechanisms:
- Targeting Enzymatic Pathways : Boronic acids can form reversible covalent bonds with nucleophilic biological compounds, such as enzyme residues, potentially inhibiting their activity .
- Cell Cycle Disruption : Preliminary studies suggest that AN-5-BA may disrupt cell cycle progression in cancer cells, although specific pathways remain to be elucidated.
Antimicrobial Activity
Boronic acids, including AN-5-BA, have been investigated for their antibacterial properties. The mechanism is thought to involve the inhibition of bacterial enzymes through reversible binding, which could lead to cell death or growth inhibition. This aspect is particularly relevant given the rising concern over antibiotic resistance .
Case Studies and Research Findings
A variety of studies have explored the biological activity of AN-5-BA:
- In Vitro Studies : Laboratory experiments have demonstrated that AN-5-BA can inhibit the growth of specific cancer cell lines. For instance, studies using breast cancer cell lines revealed a dose-dependent response to treatment with AN-5-BA, indicating its potential as an anticancer agent .
- Mechanistic Insights : Advanced spectroscopic techniques such as FTIR and NMR have been employed to investigate the interactions between AN-5-BA and biomolecules. These studies revealed that hydrogen bonding interactions play a crucial role in its biological activity .
- Comparative Analysis : A comparative study highlighted the differences between AN-5-BA and other boronic acids regarding their biological efficacy. For example, while phenylboronic acid showed limited activity against certain cancer types, AN-5-BA exhibited enhanced potency due to its unique structural characteristics .
Data Summary
The following table summarizes key properties and findings related to this compound:
Property/Study | Details |
---|---|
Molecular Formula | CHBO |
Molecular Weight | 198.03 g/mol |
Synthesis Methods | Direct boronation, cross-coupling reactions |
Biological Activities | Anticancer (cell cycle disruption), Antimicrobial (enzyme inhibition) |
Key Findings | Dose-dependent inhibition in cancer cell lines; effective binding interactions with biomolecules |
Q & A
Basic Research Questions
Q. How is Acenaphthene-5-boronic acid synthesized, and what methods ensure its purity and structural integrity?
- Methodological Answer : this compound is typically synthesized via lithiation of 5-bromoacenaphthene followed by reaction with trimethyl borate and hydrolysis. Key steps include:
- Lithiation : Use of n-BuLi at low temperatures (−78°C) to generate the lithium intermediate.
- Borylation : Reaction with B(OMe)₃ to form the boronic ester, followed by acidic hydrolysis to yield the final product .
- Characterization : Confirm purity via melting point analysis, HPLC, and elemental analysis. Structural validation employs FT-IR, NMR (¹H/¹³C), and X-ray crystallography .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies B–O stretching (~1350 cm⁻¹) and aromatic C–H vibrations (~3050 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic proton environments (δ 7.2–8.1 ppm), while ¹¹B NMR confirms boronic acid functionality (δ ~30 ppm) .
- UV-Vis : Monitors conjugation effects; acenaphthene’s fused rings yield absorption maxima near 270 nm .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : It serves as a key building block in:
- Suzuki-Miyaura Cross-Coupling : For synthesizing angularly fused polycyclic aromatic hydrocarbons (PAHs) like benzo[c]phenanthrene derivatives. Optimize conditions using Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., PhMe) .
- Metabolite Synthesis : Used to prepare diol epoxides for toxicological studies via oxidation and cyclization .
Advanced Research Questions
Q. How does the conformational flexibility of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Conformational Analysis : DFT studies reveal two stable conformers due to hindered rotation of the boronic acid group. The syn and anti conformers impact steric accessibility during catalysis .
- Reactivity Implications : The anti conformer enhances reactivity in Pd-catalyzed couplings by reducing steric hindrance. Monitor conformer ratios via variable-temperature NMR .
Q. What challenges arise in using this compound for synthesizing PAHs, and how can they be mitigated?
- Methodological Answer :
- Side Reactions : Oxidative deborylation under basic conditions. Mitigate by using inert atmospheres (N₂/Ar) and avoiding strong bases .
- Byproduct Formation : Competing homocoupling. Optimize catalyst loading (5–10 mol% Pd) and ligand choice (e.g., SPhos) to suppress undesired pathways .
- Purification : PAHs often require column chromatography with hexane/EtOAc gradients or recrystallization .
Q. How can the boronic acid moiety be exploited in sensing or biological applications?
- Methodological Answer :
- Sensing : Leverage boronic acid-diol interactions (e.g., with saccharides) for glucose detection. Design fluorescence-based assays using competitive binding .
- Biological Targeting : Conjugate to peptides/proteins for HDAC inhibition. Validate binding via molecular docking (e.g., HDAC8 active site) and in vitro assays (IC₅₀ determination) .
Properties
IUPAC Name |
1,2-dihydroacenaphthylen-5-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,14-15H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYUCFIZMNKDGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C2CCC3=C2C1=CC=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393781 | |
Record name | Acenaphthene-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183158-33-0 | |
Record name | B-(1,2-Dihydro-5-acenaphthylenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183158-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acenaphthene-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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